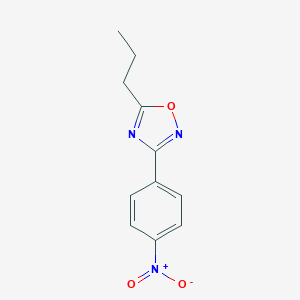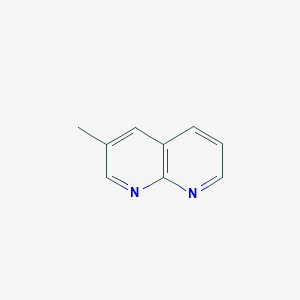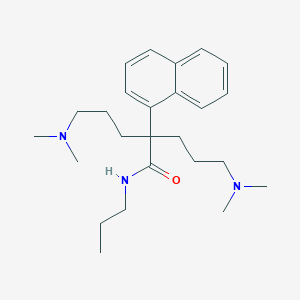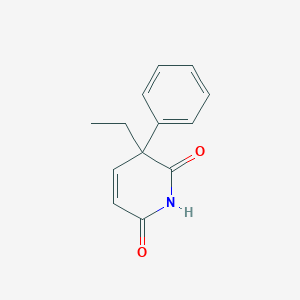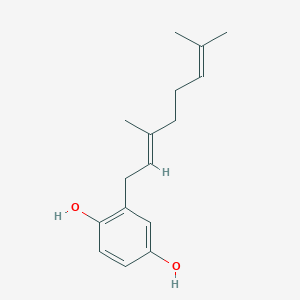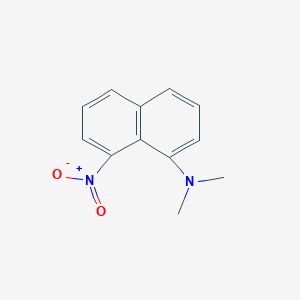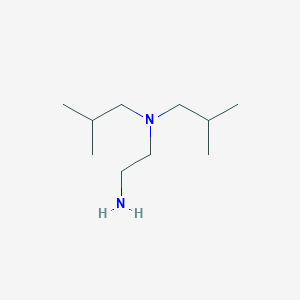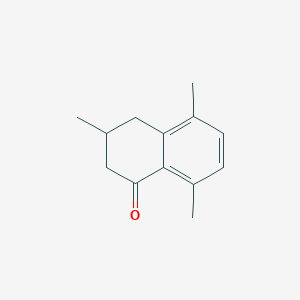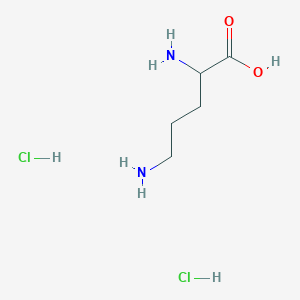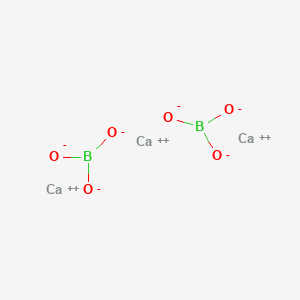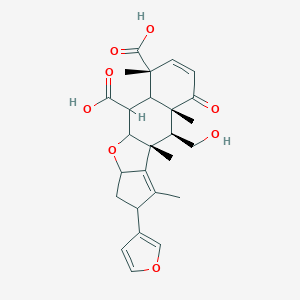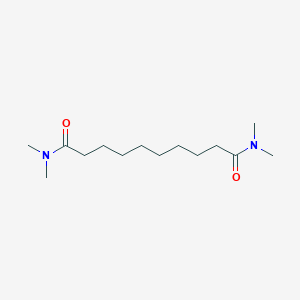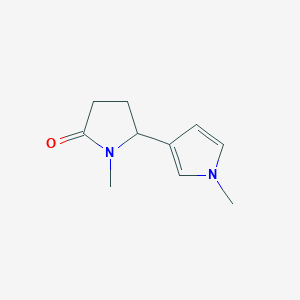
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one, commonly known as MDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a psychoactive drug that has a stimulant effect on the central nervous system. MDPV is a potent dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. It has been used as a recreational drug and has been associated with severe adverse effects.
Mécanisme D'action
MDPV is a potent dopamine reuptake inhibitor, which means that it prevents the reuptake of dopamine into the presynaptic neuron. This increases the levels of dopamine in the synaptic cleft and enhances the dopaminergic transmission. This leads to a stimulant effect on the central nervous system and can cause euphoria, increased alertness, and increased energy.
Effets Biochimiques Et Physiologiques
MDPV has been shown to have several biochemical and physiological effects. It increases the levels of dopamine in the brain, which can lead to euphoria, increased alertness, and increased energy. It also increases the levels of norepinephrine and serotonin in the brain, which can lead to increased heart rate, blood pressure, and body temperature. It can also cause vasoconstriction and muscle tension.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages for lab experiments. It is a potent dopamine reuptake inhibitor and can be used to investigate the mechanisms of addiction and the effects of dopamine on behavior. It can also be used to investigate the effects of stimulants on the central nervous system. However, MDPV has several limitations for lab experiments. It is a psychoactive drug and can cause severe adverse effects. It is also a controlled substance and requires special permits for research.
Orientations Futures
There are several future directions for research on MDPV. One area of research is the development of new drugs that target the dopamine system. Another area of research is the investigation of the long-term effects of MDPV on the brain and behavior. Additionally, research could focus on the development of new treatments for addiction and the investigation of the effects of MDPV on different populations, such as adolescents and pregnant women.
Conclusion:
In conclusion, MDPV is a synthetic cathinone that has a potent stimulant effect on the central nervous system. It is a psychoactive drug that has been associated with severe adverse effects. MDPV has been used in scientific research to investigate the mechanisms of addiction and the effects of dopamine on behavior. It has several advantages for lab experiments but also has several limitations. There are several future directions for research on MDPV, including the development of new drugs that target the dopamine system and the investigation of the long-term effects of MDPV on the brain and behavior.
Méthodes De Synthèse
MDPV can be synthesized by several methods, including the Leuckart reaction, the Mannich reaction, and the reductive amination of the corresponding ketone. The Leuckart reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with ammonium formate and formic acid. The Mannich reaction involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with formaldehyde and dimethylamine. The reductive amination of the corresponding ketone involves the reaction of 3,4-methylenedioxyphenyl-2-propanone with methylamine and sodium borohydride.
Applications De Recherche Scientifique
MDPV has been used in scientific research to investigate its effects on the central nervous system. It has been shown to have a potent stimulant effect on the brain and to increase the levels of dopamine in the brain. This makes it a useful tool for studying the mechanisms of addiction and the effects of dopamine on behavior.
Propriétés
Numéro CAS |
13950-23-7 |
|---|---|
Nom du produit |
1-Methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
1-methyl-5-(1-methylpyrrol-3-yl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H14N2O/c1-11-6-5-8(7-11)9-3-4-10(13)12(9)2/h5-7,9H,3-4H2,1-2H3 |
Clé InChI |
IWZLQJSUQDDVMU-UHFFFAOYSA-N |
SMILES |
CN1C=CC(=C1)C2CCC(=O)N2C |
SMILES canonique |
CN1C=CC(=C1)C2CCC(=O)N2C |
Synonymes |
1-Methyl-5-(1-methyl-1H-pyrrol-3-yl)pyrrolidin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




